molecular formula C13H17N9OS2 B2636008 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 898443-64-6

2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2636008
CAS No.: 898443-64-6
M. Wt: 379.46
InChI Key: GSVXEWHXKRJRPD-UHFFFAOYSA-N
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Description

This compound belongs to the triazolotriazine-thioacetamide class, characterized by a fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core substituted with ethylamino groups at positions 5 and 5. A thioether linkage connects the triazolotriazine moiety to an acetamide group, which is further substituted with a thiazol-2-yl ring. Key physicochemical properties include a high topological polar surface area (TPSA) (~144 Ų) and moderate lipophilicity (XLogP ~3–4), indicating balanced solubility and membrane permeability .

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N9OS2/c1-3-14-9-18-10(15-4-2)22-11(19-9)20-21-13(22)25-7-8(23)17-12-16-5-6-24-12/h5-6H,3-4,7H2,1-2H3,(H,16,17,23)(H2,14,15,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVXEWHXKRJRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N9OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolo-triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo-triazine ring system.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with thiazol-2-yl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazolo-triazine core or the thioether linkage, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolo-triazine derivatives, and various substituted analogs, each with potentially distinct biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound’s triazolo-triazine core is known for its potential as an enzyme inhibitor. It can be used in the study of enzyme kinetics and the development of new pharmaceuticals.

Medicine

In medicinal chemistry, 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-triazine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling, resulting in various therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) XLogP Key Features
Target Compound Thiazol-2-yl (N-substituent) ~402.5 ~3.4 High TPSA, moderate lipophilicity, potential kinase inhibition
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide 3-Methoxyphenyl (N-substituent) 402.5 3.4 Enhanced solubility due to methoxy group; similar LogP
N-Allyl-2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-cyanbenzyl)acetamide Allyl + 4-cyanobenzyl (dual N-substituents) 451.55 N/A Increased steric bulk; potential for altered binding kinetics
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide Bromophenyl-thiazole + benzodiazolyl-triazole ~600+ N/A Extended π-system; likely improved DNA/protein interaction
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Trichloroethyl + thiadiazolyl 383.69 N/A Halogenation enhances metabolic stability; X-ray-confirmed rigid conformation

Key Findings from Comparative Analysis :

Substituent-Driven Bioactivity: The thiazol-2-yl group in the target compound may favor interactions with ATP-binding pockets in kinases, akin to triazolotriazine derivatives in patent applications . Methoxy or cyano substituents (e.g., in and ) improve solubility but reduce membrane permeability compared to halogenated analogs .

Synthetic Flexibility: The triazolotriazine core is synthesized via cyclocondensation of ethylamino precursors, while acetamide linkages are formed using chloroacetyl chloride or thiol-nucleophile reactions . Substituents on the acetamide nitrogen (e.g., allyl, benzyl, or aryl groups) are introduced via nucleophilic substitution or Cu-catalyzed click chemistry .

Structural Insights: X-ray studies of analogs (e.g., ) reveal planar triazolotriazine-thiadiazole systems, suggesting strong π-π stacking in target binding .

Pharmacokinetic Trade-offs :

  • Compounds with 3-methoxyphenyl or thiazol-2-yl groups (LogP ~3.4) strike a balance between solubility and absorption, whereas trichloroethyl analogs () prioritize metabolic stability over solubility .

Biological Activity

The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a bioactive molecule with potential applications in medicinal chemistry. Its unique structural features suggest a range of biological activities that warrant detailed investigation.

Structural Characteristics

The compound contains several key moieties:

  • Triazole and Thiazole Rings : These heterocyclic structures are known for their diverse biological activities, including antimicrobial and anticancer properties.
  • Ethylamino Substituents : The presence of ethylamino groups can enhance solubility and bioavailability.
  • Thioether Linkage : This functional group may contribute to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Compounds similar to the one have shown effective cytotoxicity against various cancer cell lines. For example, triazole derivatives demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
CompoundCell LineIC50 (µM)
Triazole derivative AMCF-71.61 ± 1.92
Triazole derivative BBel-74021.98 ± 1.22

Antimicrobial Activity

The thiazole moiety has been associated with antimicrobial effects. Studies have shown that thiazole derivatives can exhibit activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Certain thiazole compounds have demonstrated MIC values as low as 6.25 µg/mL against multiple bacterial strains .

The biological activities of these compounds are often attributed to their ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : Some studies suggest that triazole-containing compounds can inhibit enzymes involved in cancer cell proliferation or bacterial growth.
  • Induction of Apoptosis : The presence of specific functional groups may facilitate apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

  • Study on Triazole Derivatives : A study investigated the synthesis and biological evaluation of various triazole derivatives, revealing that modifications at specific positions significantly impacted their cytotoxicity . The findings highlighted structure-activity relationships (SAR) that inform further development.
  • Thiazole Antimicrobial Agents : Another research focused on synthesizing thiazole derivatives and testing them against common pathogens. Results indicated that certain substitutions enhanced antimicrobial efficacy .

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